molecular formula C4H2I2N2 B1310669 2,4-Diiodopyrimidine CAS No. 262353-34-4

2,4-Diiodopyrimidine

Cat. No. B1310669
CAS RN: 262353-34-4
M. Wt: 331.88 g/mol
InChI Key: OWKYCEXJWCVTMS-UHFFFAOYSA-N
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Description

2,4-Diiodopyrimidine is a pyrimidine derivative that contains two iodine atoms attached to the carbon atoms in the 2 and 4 positions . It has a molecular formula of C4H2I2N2 .


Molecular Structure Analysis

The molecular structure of 2,4-Diiodopyrimidine consists of a pyrimidine ring with iodine atoms attached at the 2 and 4 positions . The molecular weight is 331.88 g/mol . The InChI code is 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H .


Physical And Chemical Properties Analysis

2,4-Diiodopyrimidine is a pale-yellow to yellow solid . It has a molecular weight of 331.88 g/mol . The compound has a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Biochemistry: Nucleotide Analogue Synthesis

2,4-Diiodopyrimidine is utilized in biochemistry for the synthesis of nucleotide analogues. These analogues are crucial for studying DNA replication and repair mechanisms. By substituting natural nucleotides with these analogues, researchers can trace and understand the dynamic processes of genetic material .

Pharmaceuticals: Drug Design and Development

In pharmaceuticals, 2,4-Diiodopyrimidine serves as a key intermediate in the synthesis of various drugs. Its structure is integral to the development of new therapeutic agents, particularly in the creation of pyrimidine derivatives that show promise in treating diseases like cancer .

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound is a valuable building block in chemical synthesis. It’s used to construct complex heterocyclic compounds that have diverse applications, ranging from agriculture to materials science. Its reactivity with other organic molecules opens up pathways to synthesize a wide array of chemical entities .

Material Science: Organic Semiconductors

In material science, 2,4-Diiodopyrimidine is explored for its potential use in organic semiconductors. Its electronic properties make it suitable for creating components in solar cells and light-emitting diodes (LEDs), contributing to the advancement of sustainable energy technologies .

Analytical Chemistry: Chromatography Standards

Analytical chemists use 2,4-Diiodopyrimidine as a standard in chromatography to calibrate instruments and ensure the accuracy of analytical results. Its well-defined properties help in the precise measurement of other substances in complex mixtures .

Environmental Applications: Enzyme Discovery

Lastly, 2,4-Diiodopyrimidine may play a role in environmental applications, particularly in enzyme discovery within natural microbial communities. Its structural features can be used to identify and characterize novel enzymes that have potential biotechnological applications in bioremediation and bioconversion processes .

Safety and Hazards

The safety data sheet for 2,4-Diiodopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-diiodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKYCEXJWCVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459252
Record name 2,4-diiodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodopyrimidine

CAS RN

262353-34-4
Record name 2,4-Diiodopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262353-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-diiodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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